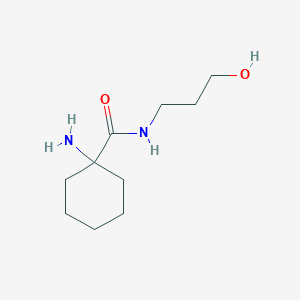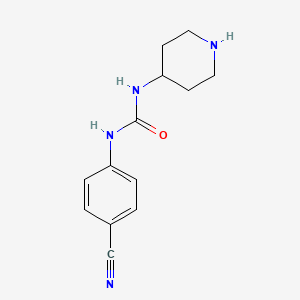![molecular formula C12H15NO3S B7541208 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid, also known as MMSPA, is an organic compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.4 g/mol. MMSPA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell division. By inhibiting these enzymes, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is able to induce cell cycle arrest and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and protect cells against oxidative stress. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further development. However, one limitation of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid. One area of interest is the development of novel 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through a multistep process involving the reaction of 2-methyl-5-methylsulfanylbenzoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The resulting product is then deprotected to yield 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-[(2-methyl-5-methylsulfanylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-4-5-9(17-3)6-10(7)11(14)13-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYGVDNFJKELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)

